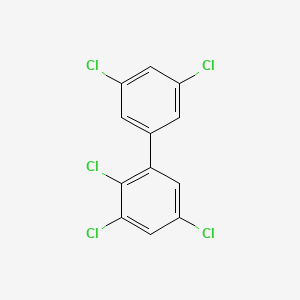

2,3,3',5,5'-Pentachlorobiphenyl

Vue d'ensemble

Description

2,3,3’,5,5’-Pentachlorobiphenyl is a member of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals with multiple chlorine atoms attached to biphenyl. These compounds were widely used in industrial applications due to their chemical stability and insulating properties. their persistence in the environment and potential health risks have led to a global ban on their production .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3’,5,5’-Pentachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and chlorine concentration, are carefully monitored to achieve the desired degree of chlorination .

Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,3,3’,5,5’-Pentachlorobiphenyl, was historically conducted through batch processes in large reactors. The process involved the chlorination of biphenyl in the presence of a catalyst, followed by purification steps to isolate the specific PCB congeners .

Analyse Des Réactions Chimiques

Types of Reactions: 2,3,3’,5,5’-Pentachlorobiphenyl undergoes several types of chemical reactions, including:

Nucleophilic Substitution: This reaction involves the replacement of chlorine atoms with nucleophiles such as hydroxide ions, leading to the formation of hydroxy derivatives.

Reductive Dechlorination: This reaction involves the removal of chlorine atoms through the addition of reducing agents, resulting in less chlorinated biphenyls.

Common Reagents and Conditions:

Nucleophilic Substitution: Typically carried out in the presence of alkali in a 2-aminoethanol medium.

Reductive Dechlorination: Often involves the use of palladium-based catalysts and hydrogen donors such as isopropanol.

Major Products:

Hydroxy Derivatives: Formed through nucleophilic substitution reactions.

Less Chlorinated Biphenyls: Produced through reductive dechlorination.

Applications De Recherche Scientifique

Introduction to 2,3,3',5,5'-Pentachlorobiphenyl

This compound is a member of the polychlorinated biphenyl (PCB) family, which comprises a group of synthetic organic chemicals that have been widely used in industrial applications. Due to their chemical stability and electrical insulating properties, PCBs were extensively utilized in electrical equipment, hydraulic systems, and as coolants. However, their environmental persistence and potential health risks have led to a significant reduction in their use and an increased focus on their effects.

Environmental Monitoring

This compound is primarily utilized in environmental monitoring and analysis. It serves as a standard for assessing PCB contamination in various matrices such as soil, water, and biological tissues. The compound is included in analytical methods for detecting PCBs due to its well-characterized properties.

Analytical Methods

- Gas Chromatography : Used for quantifying PCBs in environmental samples.

- Liquid Chromatography : Employed for separating PCB congeners.

The U.S. Environmental Protection Agency (EPA) has established methods for detecting PCBs in various samples, including Method 8082A, which involves gas chromatography with electron capture detection .

Toxicological Research

Research studies have investigated the toxicological effects of this compound on animal models. For instance:

- A study on rats demonstrated that exposure to this compound alters lipid metabolism and can serve as a biomarker for exposure-related liver toxicity .

- The disruption of homeostasis in oxylipins—a class of bioactive lipids—was observed following PCB exposure, indicating potential implications for nonalcoholic fatty liver disease .

Case Study: Yusho Incident

The Yusho incident in Japan involved dietary exposure to PCBs and resulted in numerous health issues among affected individuals. Studies indicated increased mortality rates from liver cancer among those exposed to high levels of PCBs . This case highlights the long-term health effects associated with PCB exposure.

Case Study: Environmental Remediation

In environmental remediation efforts, this compound has been analyzed to evaluate the effectiveness of bioremediation techniques aimed at degrading PCBs in contaminated sites. Research has shown that certain microbial strains can metabolize PCBs effectively .

Summary of Analytical Methods for this compound

| Method Type | Detection Limit | Sample Types | Reference |

|---|---|---|---|

| Gas Chromatography | Varies | Soil, water | |

| Liquid Chromatography | Varies | Biological tissues | |

| Mass Spectrometry | Low | Air samples |

Toxicological Effects of this compound

Mécanisme D'action

The mechanism of action of 2,3,3’,5,5’-Pentachlorobiphenyl involves its interaction with cellular proteins and enzymes. It can induce oxidative stress and disrupt endocrine functions by binding to hormone receptors. For example, it has been shown to interfere with thyroid hormone function by affecting the sodium/iodide symporter (NIS) and the Akt/FoxO3a signaling pathway .

Comparaison Avec Des Composés Similaires

2,3,3’,5,5’-Pentachlorobiphenyl is one of many PCB congeners, each with varying degrees of chlorination and toxicity. Similar compounds include:

2,3,4,5,3’-Pentachlorobiphenyl: Another pentachlorinated biphenyl with different chlorine substitution patterns.

2,3,3’,4,5’-Pentachlorobiphenyl: Known for its dioxin-like toxicity and environmental persistence.

Uniqueness: 2,3,3’,5,5’-Pentachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological effects. Its persistence in the environment and potential for bioaccumulation make it a significant compound for environmental and toxicological studies .

Activité Biologique

2,3,3',5,5'-Pentachlorobiphenyl (PCB 95) is a member of the polychlorinated biphenyl (PCB) family, known for its environmental persistence and potential health hazards. This compound has been widely studied for its biological activity, particularly regarding its interactions with cellular mechanisms and its toxicological effects.

- Molecular Formula : C12H4Cl5

- Molecular Weight : 360.4 g/mol

- Structure : The compound consists of two phenyl rings connected by a single bond with five chlorine atoms substituted at specific positions.

Interaction with Aryl Hydrocarbon Receptor (AhR)

PCB 95 primarily acts through the activation of the aryl hydrocarbon receptor (AhR), which is crucial in mediating the biological effects of various environmental contaminants. Upon binding to AhR, PCB 95 can lead to:

- Gene Activation : Induction of genes involved in xenobiotic metabolism.

- Enzyme Production : Increased expression of cytochrome P450 enzymes, which are essential in the metabolism of xenobiotics .

Endocrine Disruption

Research indicates that PCB 95 can disrupt endocrine functions by mimicking or antagonizing hormone actions. It has been associated with:

- Thyroid Dysfunction : PCB 95 impacts thyroid hormone signaling pathways, potentially leading to developmental neurotoxicity .

- Reproductive Health Issues : Exposure has been linked to reproductive toxicity and alterations in reproductive hormone levels.

Cellular and Molecular Impact

Studies have demonstrated that PCB 95 can affect various cellular processes:

- Cell Viability : In vitro studies show that PCB 95 inhibits cell viability in a concentration-dependent manner across different cell lines.

- Neurodevelopmental Effects : In animal models, exposure during critical developmental windows leads to reduced brain size and increased neuronal death .

Case Studies

- Zebrafish Embryo Studies : Research on zebrafish embryos revealed that exposure to PCB 95 resulted in significant developmental abnormalities, including reduced brain size and increased apoptosis in neural tissues.

- Human Epidemiological Studies : Investigations into populations exposed to PCBs have shown correlations between PCB levels and adverse health outcomes, including cognitive deficits and increased incidence of thyroid disorders .

Environmental Persistence and Bioaccumulation

PCBs are known for their stability and ability to bioaccumulate in the food chain. PCB 95 can accumulate in adipose tissue and has been detected in human milk, indicating potential risks for nursing infants .

Research Findings Summary Table

Propriétés

IUPAC Name |

1,2,5-trichloro-3-(3,5-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-7-1-6(2-8(14)3-7)10-4-9(15)5-11(16)12(10)17/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMUDLTGWHILKHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C2=C(C(=CC(=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50865964 | |

| Record name | 2,3,3',5,5'-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39635-32-0 | |

| Record name | PCB 111 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39635-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,3',5,5'-Pentachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039635320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3',5,5'-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3',5,5'-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60947GZH3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.